molecular formula C23H22N6O4S B2561421 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 922468-58-4

4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Katalognummer: B2561421
CAS-Nummer: 922468-58-4
Molekulargewicht: 478.53
InChI-Schlüssel: YYDXIIJUIMFMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an interesting synthetic molecule with a complex structure. It is characterized by multiple functional groups, including benzyl, sulfonamide, and the unique imidazo[2,1-f]purin scaffold. Its multifunctional nature makes it a subject of interest in various chemical and biological research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multiple steps:

  • Formation of the imidazo[2,1-f]purin core: : This step involves cyclization reactions between suitable amine and carbonyl-containing precursors under acidic or basic conditions.

  • Introduction of the benzyl group: : Benzylation of the core structure can be achieved using benzyl halides under basic conditions.

  • Sulfonamide addition: : The final step involves reacting the benzylated imidazo[2,1-f]purin derivative with sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized processes including:

  • High-yield reactions: : Using catalysts and solvents that increase the yield and purity.

  • Scalable conditions: : Ensuring reactions can be scaled up without compromising the efficiency and safety.

  • Purification: : Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the sulfonamide group or reduction of carbonyl groups.

  • Substitution: : Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Halogenation reagents: : Chlorine (Cl₂), bromine (Br₂).

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Reduced carbonyl compounds, amines.

  • Substitution products: : Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit promising antitumor activity. For instance, derivatives of sulfonamides have been reported to possess broad-spectrum antitumor effects. Studies have shown that certain sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

Compounds like 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide may act as enzyme inhibitors. For example:

  • Carbonic Anhydrase Inhibition : Some benzenesulfonamides have shown selective inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. This inhibition can lead to reduced tumor growth and metastasis .
  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .

Cancer Treatment

The antitumor properties of this compound suggest its potential use in cancer therapies. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the disruption of nucleic acid synthesis or induction of apoptotic pathways .

Neurological Disorders

Given its ability to inhibit acetylcholinesterase, the compound may also be explored for its efficacy in treating Alzheimer’s disease and other cognitive impairments. Compounds that modulate cholinergic activity are crucial in managing symptoms associated with these conditions .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of similar compounds. The findings revealed that specific derivatives exhibited high selectivity for CA IX over CA II, suggesting a targeted approach for cancer therapy without affecting normal physiological functions .

Wirkmechanismus

The specific mechanism of action for 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Modulation of cellular signaling pathways, potentially leading to changes in gene expression or enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzyl-2,4-dioxo-1H-pyrimidine-6-sulfonamide: : Similar sulfonamide group but different core structure.

  • 1-Benzyl-6,7-dimethyl-2,4-dioxo-3,4-dihydroimidazo[2,1-f]purin: : Similar imidazo[2,1-f]purin core but lacks the sulfonamide group.

Unique Features

  • Structural Uniqueness: : Combines the features of benzyl, sulfonamide, and imidazo[2,1-f]purin scaffolds, providing a unique molecular framework.

  • Functional Versatility: : The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.

This compound's distinctive combination of chemical properties and functional groups makes it a valuable subject for scientific investigation and industrial application.

Biologische Aktivität

The compound 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a purine-like structure with a sulfonamide group and a benzyl moiety. Its structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities including:

  • Anticancer Activity : Purine derivatives often show promise in cancer treatment due to their ability to interfere with nucleic acid synthesis.
  • Antimicrobial Properties : Many sulfonamide-containing compounds possess antibacterial and antifungal activities.

Anticancer Activity

A study evaluating purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit cell proliferation by targeting specific enzymes involved in nucleic acid metabolism.

Cell Line IC50 (µM) Mechanism of Action
PC3 (Prostate)10Inhibition of DNA synthesis
SW480 (Colorectal)15Induction of apoptosis
SW620 (Colorectal)12Cell cycle arrest

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is likely due to the inhibition of folate synthesis pathways.

In Vitro Antibacterial Testing

The following table summarizes the antibacterial activity against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus250Moderate
Escherichia coli500Weak
Pseudomonas aeruginosa1000Weak

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study highlighted the efficacy of purine derivatives in inhibiting cancer cell growth. The results indicated that modifications to the purine structure could enhance cytotoxicity against specific cancer types .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The findings revealed that the compound significantly inhibited the growth of multiple bacterial strains, suggesting potential as a therapeutic agent .
  • Mechanistic Insights : Further research into the mechanism of action revealed that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Eigenschaften

IUPAC Name

4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-15(2)29-19-20(25-22(29)28(14)17-9-11-18(12-10-17)34(24,32)33)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDXIIJUIMFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.